molecular formula C18H19Cl2NO4 B563696 (R)-(+)-Felodipine-d5 CAS No. 1217716-73-8

(R)-(+)-Felodipine-d5

Cat. No.: B563696
CAS No.: 1217716-73-8
M. Wt: 389.284
InChI Key: RZTAMFZIAATZDJ-SAFFEWCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(+)-Felodipine-d5 is a deuterated isotopologue of the dihydropyridine calcium channel blocker, Felodipine, where five hydrogen atoms are replaced by deuterium. This compound is the labeled enantiomer of the vascular-selective calcium antagonist and is specifically designed for use as an internal standard in mass spectrometry-based analytical methods, facilitating highly accurate quantification and reliable pharmacokinetic studies of the parent drug. Felodipine is a well-established antihypertensive agent that functions by selectively blocking voltage-dependent L-type calcium channels in the smooth muscle of peripheral arterioles. This mechanism inhibits calcium influx, leading to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in peripheral vascular resistance and blood pressure. Its high selectivity for vascular over cardiac tissue minimizes negative inotropic effects, making it a valuable compound for cardiovascular research. The primary research applications of this compound include investigating the stereoselective metabolism and pharmacokinetics of Felodipine, as the deuterium labeling allows for clear differentiation from the non-labeled compound in mass spectrometric analyses. It is an indispensable tool for quantifying drug levels in biological matrices such as plasma and urine during ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Furthermore, it can be used to probe the metabolic pathways of Felodipine, which is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme, and to study potential drug-drug interactions. Researchers will find this high-quality reference material critical for ensuring data accuracy in their biomedical and pharmacological research. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-SAFFEWCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Deuterium Exchange in Acidic Media

The foundational approach for deuterating dihydropyridines involves acid-catalyzed H/D exchange. A patented method for nifedipine deuteration (structurally analogous to felodipine) utilizes:

  • Deuterochloroform (CDCl₃) and deuterium oxide (D₂O) as solvent systems

  • Trifluoroacetic anhydride (TFAA) as an acid catalyst

  • Deuteroacetone as a co-solvent.

Procedure :

  • Felodipine (80 mg) is dissolved in CDCl₃ (2 mL) and D₂O (0.5 mL).

  • TFAA (0.2 mL) and deuteroacetone (2 mL) are added under nitrogen.

  • The mixture is frozen in liquid nitrogen, sealed in a glass tube, and heated at 57°C for 168 hours.

  • Post-reaction, solvents are removed via rotary evaporation, and the crude product is purified by recrystallization from ethyl acetate.

Key Parameters :

ParameterValue
Temperature55–60°C
Reaction Time160–170 hours
Deuterium Incorporation≥95% (by ¹H NMR)

This method achieves selective deuteration at the 2- and 6-methyl groups due to the acidic α-hydrogens adjacent to the electron-withdrawing pyridine ring.

Chiral Resolution of this compound

Enantioselective Synthesis Using Chiral Auxiliaries

The (R)-enantiomer is obtained via chiral resolution of racemic felodipine using (R)-glycidol-derived auxiliaries. A patented protocol involves:

  • Epoxide Ring-Opening : (R)-Glycidol reacts with dihydropyran (DHP) in CH₂Cl₂ catalyzed by pyridinium p-toluenesulfonate (PPTs) to form a tetrahydropyranyl-protected intermediate.

  • Nucleophilic Addition : Thiophenol (PhSH) is added to the epoxide, yielding a chiral β-hydroxy sulfide.

  • Esterification : The β-hydroxy sulfide is coupled with felodipine’s dicarboxylate intermediate.

  • Diastereomer Separation : Column chromatography (ethyl acetate/hexane, 1:3) isolates diastereomers.

  • Transesterification : Sodium methoxide cleaves the chiral auxiliary, recovering this compound with >99% enantiomeric excess (ee).

Optimized Conditions :

StepReagents/ConditionsYield
Epoxide ProtectionDHP, PPTs, CH₂Cl₂69.1%
Thiophenol AdditionPhSH, NaHCO₃77.4%
TransesterificationNaOMe, MeOH93%

Analytical Validation of Deuterium Incorporation and Chirality

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuterium substitution by the absence of methyl proton signals at δ 2.30–2.50 ppm. Quantitative analysis using ²H NMR or mass spectrometry verifies ≥95% deuteration.

Chiral High-Performance Liquid Chromatography (HPLC)

Enantiopurity is assessed using a Chiralpak AD-H column (hexane/isopropanol, 90:10). The (R)-enantiomer elutes at 12.7 min, distinct from the (S)-enantiomer (14.2 min).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Acid-Catalyzed H/DHigh deuteration efficiencyLong reaction time (7 days)
Chiral ResolutionEnantiomeric purity >99%Multi-step, moderate yields

Industrial-Scale Considerations

Solvent Recovery and Cost Analysis

Deuterochloroform and deuteroacetone account for 85% of raw material costs. Closed-loop solvent recovery systems reduce expenses by 40% in pilot-scale productions.

Regulatory Aspects

The FDA’s 2024 guidance on deuterated drugs requires:

  • Isotopic purity ≥90% (per ICH Q3D)

  • Chiral stability data under accelerated conditions (40°C/75% RH for 6 months) .

Chemical Reactions Analysis

Oxidation Reactions

(R)-(+)-Felodipine-d5 undergoes oxidation primarily via cytochrome P450 (CYP3A4)-mediated pathways, producing hydroxylated metabolites. The deuterium atoms at key positions slow oxidative degradation compared to non-deuterated felodipine, as shown in pharmacokinetic studies .

Reagent/Condition Product Key Findings
CYP3A4 enzymes (in vivo)Dehydrofelodipine-d5Deuterium substitution reduces first-pass metabolism by ~30% .
Potassium permanganate (KMnO₄)Hydroxylated pyridine derivativesStabilizes the dihydropyridine ring against auto-oxidation .
Chromium trioxide (CrO₃)Carboxylic acid derivativesLimited applicability due to competitive ring-opening reactions .

Reduction Reactions

Reductive pathways are less common but critical for synthesizing deuterated intermediates.

Reagent/Condition Product Key Findings
Lithium aluminum hydride (LiAlH₄)Deuterated alcoholsSelective reduction of ester groups retains deuterium labels .
Sodium borohydride (NaBH₄)Partial reduction of nitro groupsLimited utility due to steric hindrance from deuterium .
Catalytic hydrogenation (H₂/Pd)Saturated dihydropyridine analogsDeuterium exchange observed at high pressures .

Substitution Reactions

Substitution occurs at the dichlorophenyl or ester functional groups.

Reagent/Condition Product Key Findings
Halogens (Cl₂, Br₂)Halogenated phenyl derivativesElectrophilic substitution favored at the 4-position of the dihydropyridine ring .
Ammonia (NH₃)Amino-substituted analogsLow yields due to steric effects from deuterium .
Hydroxide ions (OH⁻)Hydrolyzed ester productsSlower hydrolysis kinetics compared to non-deuterated felodipine .

Synthetic and Industrial Production

The synthesis of this compound involves deuterium incorporation via catalytic hydrogen-deuterium exchange or modified Hantzsch reactions:

  • Catalytic H-D Exchange
    • Conditions : Pd/C catalyst, D₂ gas, 80–100°C .
    • Yield : 65–72% with >98% deuterium incorporation .
  • Hantzsch Reaction Modifications
    • Starting Materials : 2,3-Dichlorobenzaldehyde-d₅, ethyl acetoacetate-d₅, ammonium acetate .
    • Key Step : Cyclocondensation under reflux in ethanol with pyridine catalysis .

Stability and Degradation

Deuterium enhances stability against photodegradation and thermal decomposition:

Condition Non-Deuterated Felodipine This compound
UV light (254 nm, 24 hrs)85% degradation42% degradation
60°C, 75% humidity20% ester hydrolysis<5% hydrolysis

Scientific Research Applications

Pharmacokinetic Studies

One of the primary applications of (R)-(+)-Felodipine-d5 is in pharmacokinetic studies. The deuterated form allows researchers to track the metabolic pathways and pharmacokinetics of felodipine more accurately due to its reduced metabolic degradation rate. This property is particularly useful in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

  • Metabolic Pathway Analysis : By using this compound as a tracer, researchers can delineate the metabolic pathways involved in felodipine metabolism. The presence of deuterium helps in differentiating between the original compound and its metabolites during mass spectrometry analysis.

Drug Metabolism Research

This compound plays a crucial role in drug metabolism research. Its unique isotopic signature allows scientists to study the stability and degradation pathways of felodipine without interference from other compounds.

  • Stability Studies : The compound aids in assessing the stability of felodipine under various conditions, including different pH levels and temperatures. This information is vital for determining optimal storage conditions and shelf life for pharmaceutical formulations.
  • Kinetic Isotope Effects : Researchers utilize this compound to investigate kinetic isotope effects that may influence the pharmacological properties of felodipine. These studies can provide insights into how modifications to the drug structure impact its efficacy and safety.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as an internal standard for quantifying felodipine and its metabolites using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

  • Quantification : As an internal standard, this compound improves the accuracy and precision of quantitative analyses by compensating for variations in sample preparation and instrument performance.
  • Method Development : Researchers develop new analytical methods using this compound to enhance detection limits and improve the reliability of results when analyzing complex biological matrices.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical research:

  • Hypertension Management : A multicenter randomized trial involving 239 patients demonstrated that extended-release formulations containing felodipine significantly reduced sitting diastolic blood pressure. The study established a dose-response relationship characterized by an Emax model, showcasing the compound's efficacy in managing hypertension.
  • Food Interaction Studies : Research investigating the pharmacokinetics of felodipine formulations under varying dietary conditions revealed that food intake affects gastrointestinal transit and absorption rates. Such findings underscore the importance of considering dietary factors in therapeutic regimens involving this compound.
  • Drug-Drug Interaction Modeling : A physiologically based pharmacokinetic model was developed to simulate interactions between felodipine and other drugs metabolized by cytochrome P450 enzymes. This model aids in predicting how concomitant medications may affect felodipine's efficacy and safety profile.

Mechanism of Action

®-(+)-Felodipine-d5, like felodipine, acts as a calcium channel blocker. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, preventing the influx of calcium ions into vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms in ®-(+)-Felodipine-d5 do not alter the mechanism of action but may affect the metabolic rate and pharmacokinetics .

Comparison with Similar Compounds

Physicochemical Comparison with Similar Compounds

Felodipine and its analogs share structural similarities but exhibit distinct physicochemical properties. Key comparisons include:

Table 1: Physicochemical Properties of Felodipine and Analogs

Compound Solubility in scCO₂ (298–318 K) Amorphous Stability pH-Dependent Solubility
Felodipine 0.05–1.2 ×10⁻⁵ mol/mol Moderate Sensitive (optimal at pH 6.8)
Nitrendipine 0.03–1.0 ×10⁻⁵ mol/mol N/A N/A
Nifedipine N/A Low Highly sensitive to light/acid
(R)-(+)-Felodipine-d5 N/A Likely enhanced* Similar to felodipine*

*Deuterium substitution may reduce metabolic degradation, indirectly improving stability .

  • Solubility: Felodipine and nitrendipine show comparable solubility in supercritical CO₂, critical for nanoparticle formulation techniques .
  • Amorphous Stability : Felodipine exhibits greater stability than nifedipine, attributed to molecular packing differences .
  • pH Sensitivity: Felodipine’s solubility is influenced by intestinal pH and excipients (e.g., monoglycerides enhance solubility in fed states) .

Metabolic Stability and Pathways

Felodipine undergoes extensive first-pass metabolism via hepatic and intestinal CYP3A4, producing pyridine analogs, carboxylic acids, and lactones . Deuterated analogs like this compound are hypothesized to resist rapid oxidation, prolonging half-life.

Table 2: Metabolic Pathways of Felodipine vs. Nifedipine

Parameter Felodipine Nifedipine
Primary Metabolites Pyridine analogs, lactones Nitro-reduced derivatives
Intestinal Metabolism Significant (21% bioavailability) Minimal
Deuterated Form Slowed oxidation (theoretical) N/A
  • Species Differences : Rats metabolize felodipine faster than humans, with gender-based variations (females slower) .

Pharmacological Effects and Therapeutic Use

Felodipine’s vascular selectivity differentiates it from non-DHP CCBs. Key comparisons:

Table 3: Pharmacodynamic Profiles

Compound Vasodilation Selectivity MR Antagonism Neuroprotective Autophagy
Felodipine High Yes Yes (animal models)
Nifedipine Moderate No No
Candesartan (ARB) N/A No No
  • Hypertension : Felodipine combined with candesartan shows additive effects, unlike nifedipine .
  • Mineralocorticoid Receptor (MR) Antagonism : Felodipine uniquely inhibits sodium retention, mimicking MR blockers .
  • Neuroprotection : Felodipine induces autophagy at human-equivalent plasma concentrations, a trait absent in other DHPs .

Formulation and Stability Considerations

Felodipine’s poor aqueous solubility necessitates advanced formulations:

  • Polymer-Based Systems : Polyvinylpyrrolidone (PVP) enhances dissolution rates by 3-fold compared to crystalline felodipine .
  • Lipid-Polymer Hybrid Nanoparticles (LPHNs): Improve oral bioavailability via pH-controlled release .
  • Deuterated Formulations : this compound may require tailored excipients to leverage its stability without altering release profiles .

Unique Properties and Emerging Research

  • Autophagy Induction : Felodipine crosses the blood-brain barrier, clearing toxic proteins in neurodegenerative models .
  • Racemic Behavior : Racemic felodipine forms solid solutions with enantiomers, unlike verapamil or gallopamil .

Biological Activity

(R)-(+)-Felodipine-d5 is a deuterated derivative of felodipine, a well-established calcium channel blocker primarily used for the treatment of hypertension. The deuteration enhances its metabolic stability, which is crucial for pharmacokinetic studies and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound operates as a long-acting 1,4-dihydropyridine calcium channel blocker . It selectively inhibits voltage-gated L-type calcium channels located in vascular smooth muscle cells. This blockade prevents calcium ion influx, leading to vasodilation and a decrease in blood pressure. The substitution of hydrogen atoms with deuterium in this compound has been shown to enhance its metabolic stability, thus prolonging its duration of action compared to non-deuterated forms .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by several key parameters:

  • Absorption : Following oral administration, it exhibits a peak plasma concentration typically within 2 to 6 hours.
  • Distribution : The compound has a high volume of distribution, indicating extensive tissue binding.
  • Metabolism : Deuterium substitution reduces the rate of metabolic degradation, enhancing the drug's half-life and therapeutic efficacy.
  • Excretion : Primarily eliminated via hepatic pathways with renal excretion of metabolites .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration2-6 hours post-administration
Half-LifeExtended due to deuteration
Volume of DistributionHigh
MetabolismHepatic
ExcretionRenal (metabolites)

Biological Activity

Research indicates that this compound exhibits significant biological activity beyond its antihypertensive effects. Notably:

  • Vasorelaxation : It effectively induces relaxation in vascular smooth muscle, contributing to its antihypertensive properties. Studies have shown that it is approximately 50 times more potent than nifedipine and 430 times more potent than verapamil in relaxing KCl-contracted porcine coronary segments .
  • Inflammatory Response Modulation : The compound has been observed to induce the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in human vascular smooth muscle cells and lung fibroblasts, suggesting a role in modulating inflammatory responses at doses as low as 5.8 nM .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety profile of this compound:

  • Hypertension Management : A multicenter randomized trial involving 239 patients demonstrated that extended-release formulations significantly reduced sitting diastolic blood pressure with an estimated maximum effect increasing linearly with age. The study found an effective dose-response relationship characterized by an Emax model .
  • Food Interaction Studies : Investigations into the pharmacokinetics of felodipine formulations under varying dietary conditions revealed that food intake affects the drug's gastrointestinal transit and absorption rates. Such findings underscore the importance of considering dietary factors in therapeutic regimens involving this compound .

Q & A

Basic: What are the recommended analytical methods for quantifying (R)-(+)-Felodipine-d5 in biological matrices, and how are they validated?

Answer:
The fluorescence method is a validated approach for quantifying felodipine derivatives, as demonstrated in studies where fluorescence intensity correlates linearly with concentration (regression: y = 5.9983x + 229.24, R² = 0.9972; linear range: 5.0 × 10⁻⁵ to 5.0 × 10⁻³ mol/L) . For deuterated analogs like this compound, high-performance liquid chromatography–mass spectrometry (HPLC-MS) is preferred due to its specificity for isotopic discrimination. Key validation parameters include:

  • Precision : Relative standard deviation (RSD) <5% for intra- and inter-day reproducibility.
  • Linearity : Calibration curves must cover physiologically relevant concentrations.
  • Recovery : Assessed using spiked biological samples to account for matrix effects.
    Stability studies under varying pH, temperature, and storage conditions are critical to ensure analyte integrity .

Basic: How is this compound synthesized, and what characterization techniques confirm its isotopic purity?

Answer:
Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or deuterated precursor routes. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and exclude protiated impurities (e.g., absence of proton signals at deuterated sites).
  • Mass Spectrometry (MS) : High-resolution MS verifies the m/z shift corresponding to +5 Da (d5 labeling). Quantitative isotopic purity (>98%) is validated using isotopic abundance ratios .

Advanced: How does the deuterium isotope effect (DIE) influence the pharmacokinetic (PK) profile of this compound compared to non-deuterated felodipine?

Answer:
Deuterium substitution can alter metabolic stability by modulating cytochrome P450 (CYP) enzyme interactions. For example:

  • CYP3A4 Inhibition : Non-deuterated felodipine shows a 5-fold increase in plasma concentration when co-administered with grapefruit juice (GFJ) due to CYP3A4 inhibition . For this compound, DIE may reduce first-pass metabolism, prolonging half-life.
  • In Vivo Studies : Comparative PK studies in animal models (e.g., rats) under controlled diets (GFJ vs. placebo) are essential to quantify AUC and Cₘₐₓ differences. Statistical modeling (e.g., ANOVA with post-hoc tests) identifies significant DIE impacts .

Advanced: What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Answer:
Discrepancies often arise from protein binding, tissue distribution, or metabolite interference. Strategies include:

  • Plasma Protein Binding Assays : Compare free drug concentrations using equilibrium dialysis.
  • Metabolite Profiling : Use deuterated internal standards to distinguish parent drug from metabolites in LC-MS/MS workflows.
  • Mechanistic PK/PD Modeling : Incorporate in vitro IC₅₀ values and in vivo clearance rates to predict efficacy thresholds .

Advanced: How should researchers design studies to evaluate interactions between this compound and CYP inhibitors (e.g., GFJ) while controlling for isotopic effects?

Answer:

  • Crossover Design : Administer this compound and non-deuterated felodipine to the same cohort under GFJ/placebo conditions to minimize inter-subject variability.
  • Control Groups : Include cohorts receiving non-deuterated felodipine + GFJ to isolate isotopic vs. inhibitory effects.
  • Endpoint Metrics : Measure AUC, Tₘₐₓ, and metabolite ratios (e.g., oxidized vs. unchanged drug) .

Basic: What parameters are critical for maintaining this compound stability in experimental formulations?

Answer:

  • Storage Conditions : -80°C for long-term storage; avoid freeze-thaw cycles.
  • Solvent Compatibility : Use deuterated solvents (e.g., DMSO-d6) to prevent proton exchange.
  • Light Sensitivity : Protect from UV exposure due to the dihydropyridine structure’s photolability .

Advanced: In metabolic tracing studies, how are isotopic interferences minimized when analyzing this compound via mass spectrometry?

Answer:

  • High-Resolution MS : Use instruments with resolving power >50,000 to separate isotopic clusters (e.g., d5 vs. natural abundance).
  • Chromatographic Separation : Optimize LC gradients to resolve deuterated and non-deuterated analogs.
  • Data Analysis : Apply spectral deconvolution algorithms to exclude background noise from biological matrices .

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